15-Hydroxyhexadecanoic acid
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Overview
Description
15-hydroxypalmitic acid is a hydroxy fatty acid that is palmitic (hexadecanoic) acid carrying a single hydroxy substituent at position 15. It is a hydroxy fatty acid and a long-chain fatty acid. It derives from a hexadecanoic acid. It is a conjugate acid of a 15-hydroxypalmitate.
Scientific Research Applications
Role in Bacterial Lipid Composition
15-Hydroxy-hexadecanoic acid has been identified as a significant component in the lipid composition of certain gliding bacteria, such as Myxococcus fulvus and Cytophaga johnsonae. These lipids, including 2- and 3-hydroxy fatty acids, make up a substantial portion of the total fatty acids in these bacteria, indicating a potential role in bacterial structure and metabolism (Fautz, Rosenfelder, & Grotjahn, 1979).
Enzymatic Formation in Marine Algae
The enzymatic formation of (2R)-hydroxy-hexadecanoic acid, a variant of 15-hydroxy-hexadecanoic acid, has been observed in marine algae, Ulva pertusa and Porphyra sp. This discovery suggests the involvement of this acid in unique biochemical pathways in marine organisms (Kajiwara, Kashibe, Matsui, & Hatanaka, 1991).
Involvement in Prostaglandin Synthesis
Research has shown the presence of derivatives of 15-hydroxy-hexadecanoic acid, such as 15-hydroxy-9-oxo-prost-5,10,13-trienoic acid, in the cortex of the gorgonian Plexaura homomalla. This indicates its potential role in the synthesis of prostaglandins, a group of physiologically active lipid compounds (Light & Samuelsson, 1972).
Synthesis and Application in Pheromone Research
The compound has been used in the synthesis of 15-hexadecanolide, a sex pheromone component of the stink bug Piezodorus hybneri. This application highlights its potential use in entomology and pheromone research (Kuwahara, Tsuruta, Leal, & Kodama, 1998).
Implications in Human Health
While the focus here is not on drug-related aspects, it's notable that 15-hydroxy-hexadecanoic acid and its derivatives have been studied in relation to human health. For instance, a decrease in similar compounds like 13-S-hydroxyoctadecadienoic acid levels has been observed in human colon cancers, suggesting a potential link between fatty acid metabolism and disease states (Shureiqi et al., 1999).
Properties
Molecular Formula |
C16H32O3 |
---|---|
Molecular Weight |
272.42 g/mol |
IUPAC Name |
15-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI Key |
WQPQDBIUAFINBH-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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